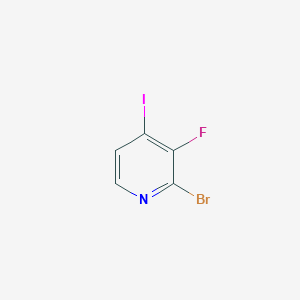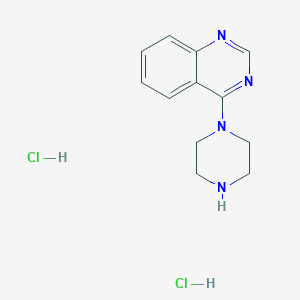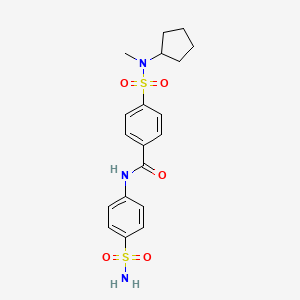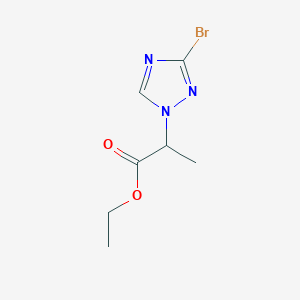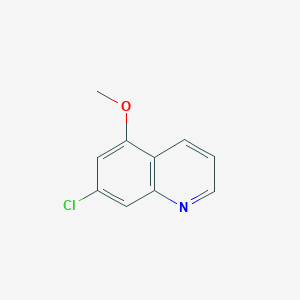
7-Chloro-5-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methoxyquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemosensory Applications
- 7-Chloro-5-methoxyquinoline derivatives have been explored for their potential as chemosensors. For instance, a study by Prodi et al. (2001) demonstrated the use of a related compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, as a selective sensor for cadmium ions, which could be valuable in monitoring Cd^2+ concentrations in waste effluents and food products.
2. Antimicrobial Properties
- Various derivatives of this compound exhibit significant antimicrobial activities. A study by Abdi et al. (2021) synthesized novel 7-chloroquinoline derivatives and assessed their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. These compounds showed promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
3. Anticancer Research
- In cancer research, this compound derivatives are being investigated for their therapeutic potential. For example, Lee et al. (2011) studied compounds derived from 5-amino-6-methoxyquinoline for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. These compounds displayed significant antiproliferative activity against various cancer cell lines.
4. Synthesis and Structural Analysis
- Synthesis techniques and structural analysis of this compound and its derivatives have been a focus of research. Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, highlighting the methodology and optimization of reaction conditions.
5. Metal Ion Interaction Studies
- Studies by Xue et al. (2001) have synthesized new diazadibenzo-18-crown-6 ligands with side arms of 5-chloro-8-methoxyquinoline for potential use as metal ion chemosensors and selective metal ion extraction agents.
Mechanism of Action
Target of Action
7-Chloro-5-methoxyquinoline is a quinoline derivative . Quinolines have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . .
Mode of Action
It’s worth noting that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
Quinoline derivatives have been known to interfere with various biochemical pathways, including those involved in the life cycle of malaria parasites .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including antimalarial, antibacterial, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, to which 7-Chloro-5-methoxyquinoline belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and properties of this compound.
Cellular Effects
Some quinoline derivatives have been found to exhibit antimicrobial, antimalarial, and anticancer activities These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it could exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
7-chloro-5-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRBMFOVGRWCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

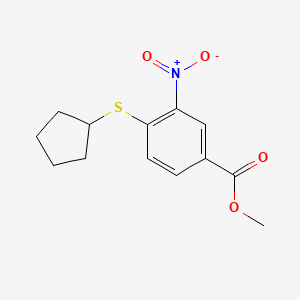
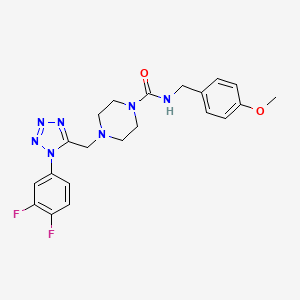
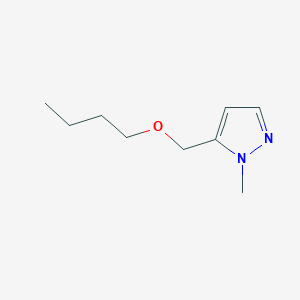
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
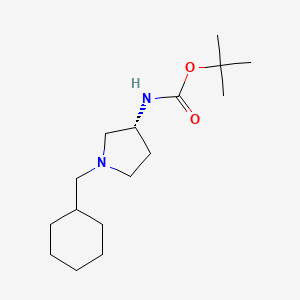
![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)
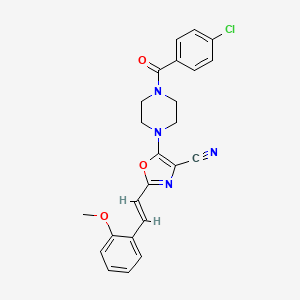
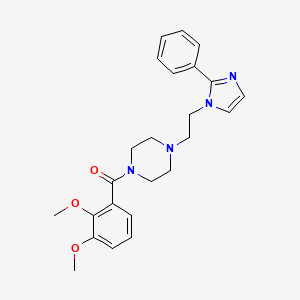
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
